

## FK 33-824 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |  |           |
|----------------------|-----------|--|-----------|
| Compound Name:       | FK 33-824 |  |           |
| Cat. No.:            | B607459   |  | Get Quote |

An In-Depth Technical Guide to **FK 33-824**: A Synthetic Met-Enkephalin Analog Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**FK 33-824** is a potent and stable synthetic analog of methionine-enkephalin that exhibits high selectivity as a  $\mu$ -opioid receptor agonist.[1][2] Its analgesic properties and influence on endocrine systems have made it a valuable tool in pharmacological research.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **FK 33-824**. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, along with a depiction of its primary signaling pathway.

## **Chemical Structure and Properties**

**FK 33-824** is a pentapeptide analog with modifications designed to increase its stability and potency compared to endogenous enkephalins.

### **Chemical Identifiers**



| Identifier       | Value                                                                                                                    |  |
|------------------|--------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | (2S)-N-(L-tyrosyl-D-alanylglycyl)-2-(((2S)-1-hydroxy-4-(methylsulfinyl)butan-2-yl) (methyl)amino)-3-phenylpropanamide[2] |  |
| CAS Number       | 64854-64-4[2]                                                                                                            |  |
| Chemical Formula | C29H41N5O7S[2]                                                                                                           |  |
| SMILES           | CINVALID-LINKNCC(=O)N(C)INVALID-<br>LINKC(=O)NINVALID-LINKC)CO)NC(=O)<br>INVALID-LINKO)N                                 |  |
| InChlKey         | HYZHONGSQNXMPH-IQNHEXCWSA-N                                                                                              |  |

**Physicochemical Properties** 

| Property            | Value                                                                   |  |
|---------------------|-------------------------------------------------------------------------|--|
| Molecular Weight    | 603.73 g/mol [2]                                                        |  |
| Appearance          | Solid                                                                   |  |
| Storage Temperature | -20°C                                                                   |  |
| Synonyms            | FK-33-824, Damme, Sandoz FK 33-824, Tyr-D-Ala-Gly-MePhe-Met(O)-ol[2][3] |  |

## **Pharmacology**

**FK 33-824** primarily acts as a selective agonist at the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its actions are similar to those of methionine enkephalin but with a longer duration of action. The effects of **FK 33-824** can be reversed by opioid antagonists such as naloxone.[2]

### **Mechanism of Action and Signaling Pathway**

Upon binding to the  $\mu$ -opioid receptor, **FK 33-824** initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the G $\alpha$  and G $\beta$  $\gamma$  subunits, which then modulate downstream



effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, **FK 33-824** has been shown to inhibit the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6]



Click to download full resolution via product page

**Caption:** Simplified signaling pathway of **FK 33-824** via the  $\mu$ -opioid receptor.

## **Experimental Protocols**

The following are representative protocols for assessing the activity of FK 33-824.

## In Vitro: Competitive Radioligand Binding Assay

### Foundational & Exploratory





This protocol is designed to determine the binding affinity (Ki) of **FK 33-824** for the  $\mu$ -opioid receptor.

#### Materials:

- Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
- Radioligand: [3H]DAMGO (a selective μ-opioid agonist).
- Non-specific binding agent: Naloxone (10 μM).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- FK 33-824 stock solution and serial dilutions.
- · Scintillation vials and cocktail.
- · Glass fiber filters.
- Filtration apparatus.

#### Procedure:

- Prepare cell membrane homogenates (typically 20-40 μg of protein per tube).
- In a final volume of 1 mL of assay buffer, add cell membranes, a fixed concentration of [3H]DAMGO (e.g., 0.5-1.0 nM), and varying concentrations of **FK 33-824**.
- For determining non-specific binding, a parallel set of tubes is prepared with 10 μM naloxone instead of FK 33-824.
- Incubate the mixture at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.



### Foundational & Exploratory

Check Availability & Pricing

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC50 of **FK 33-824**, which can then be converted to a Ki value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.



#### In Vivo: Hot Plate Analgesia Test

This protocol evaluates the central analgesic effect of **FK 33-824** in rodents.[7]

#### Materials:

- Male Swiss albino mice (20-25 g).
- Hot plate apparatus maintained at 55 ± 0.5°C.
- FK 33-824 solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
- Vehicle control (e.g., saline).
- Stopwatch.

#### Procedure:

- Acclimatize mice to the laboratory environment for at least one hour before testing.
- Determine the baseline latency by placing each mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[7]
- Administer FK 33-824 or vehicle control to the mice.
- At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
- The increase in latency time compared to the baseline and vehicle-treated group indicates an analgesic effect.
- The percent of maximal possible effect (% MPE) can be calculated using the formula: %
   MPE = [(Test Latency Baseline Latency) / (Cut-off Time Baseline Latency)] x 100

## Summary of In Vitro and In Vivo Effects



| Assay/Model         | System                         | Effect of FK 33-824                                                        | Reference |
|---------------------|--------------------------------|----------------------------------------------------------------------------|-----------|
| Steroidogenesis     | Porcine Granulosa<br>Cells     | Inhibition of estradiol secretion                                          | [5]       |
| cAMP Secretion      | Porcine Granulosa<br>Cells     | Decrease in cAMP levels                                                    | [5]       |
| Steroidogenesis     | Porcine Theca Interna<br>Cells | Inhibition of androstenedione, testosterone, and estradiol secretion       | [6]       |
| Analgesia           | Mouse Tail-Flick Test          | Increased pain threshold                                                   | [3]       |
| Endocrine Effects   | Human Subjects                 | Increased plasma<br>prolactin and growth<br>hormone; decreased<br>cortisol | [4]       |
| Blood-Brain Barrier | Rat (ex vivo)                  | Penetration observed in early development (until 15 days of age)           | [8]       |

### Conclusion

**FK 33-824** is a well-characterized synthetic opioid peptide that serves as a selective  $\mu$ -opioid receptor agonist. Its stability and potent in vitro and in vivo activities have established it as a critical research tool for investigating the physiological roles of the opioid system, from pain modulation to neuroendocrine regulation. The experimental frameworks provided herein offer a basis for the continued exploration of this and similar compounds in drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. The involvement of protein kinases in signalling of opioid agonist FK 33-824 in porcine granulosa cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A pathways in porcine theca interna cells to opioid agonist FK 33-824 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vivo Models for Management of Pain [scirp.org]
- 8. Ontogenesis of cell surface mu-opioid ([3H]DAGO) binding sites in rat hypothalamus and ex vivo determination of blood-brain barrier penetration by opioid peptide FK 33-824 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FK 33-824 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607459#fk-33-824-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com